molecular formula C10H17N5Na2O12P2 B7887933 Adenosine-5'-diphosphate disodium salt dihydrate

Adenosine-5'-diphosphate disodium salt dihydrate

Cat. No.: B7887933
M. Wt: 507.20 g/mol
InChI Key: AIZARHCNBKWDRW-KWIZKVQNSA-L
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Description

Adenosine-5’-diphosphate disodium salt dihydrate is a nucleotide derivative that plays a crucial role in cellular energy transfer and metabolism. It is composed of adenosine, a ribose sugar, and two phosphate groups, with the disodium salt form enhancing its solubility in water. This compound is integral to various biochemical processes, including the synthesis of adenosine triphosphate (ATP), which is vital for energy storage and transfer in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine-5’-diphosphate disodium salt dihydrate can be synthesized through enzymatic or chemical methods. One common approach involves the phosphorylation of adenosine monophosphate (AMP) using adenosine kinase or other phosphorylating agents. The reaction typically occurs in an aqueous medium under controlled pH and temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of adenosine-5’-diphosphate disodium salt dihydrate often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the nucleotide, which is then extracted and purified using chromatographic techniques. This method is preferred for its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Adenosine-5’-diphosphate disodium salt dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adenosine-5’-diphosphate disodium salt dihydrate is extensively used in scientific research due to its role in energy metabolism and signal transduction. Some key applications include:

Mechanism of Action

Adenosine-5’-diphosphate disodium salt dihydrate exerts its effects primarily through its conversion to ATP, which serves as a universal energy currency in cells. It interacts with purinergic receptors, such as P2Y1 and P2Y12, to modulate platelet aggregation and other cellular responses. The compound also participates in the regulation of metabolic pathways by acting as a substrate for various kinases and phosphatases .

Comparison with Similar Compounds

Similar Compounds

    Adenosine monophosphate (AMP): A precursor in the synthesis of adenosine-5’-diphosphate.

    Adenosine triphosphate (ATP): The phosphorylated form of adenosine-5’-diphosphate, crucial for energy transfer.

    Cyclic adenosine monophosphate (cAMP): A derivative involved in signal transduction.

Uniqueness

Adenosine-5’-diphosphate disodium salt dihydrate is unique due to its specific role in energy metabolism and its ability to act as both a substrate and product in various biochemical reactions. Its solubility and stability in aqueous solutions make it particularly useful in laboratory and industrial applications .

Properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2Na.2H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;2*1H2/q;2*+1;;/p-2/t4-,6-,7-,10-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZARHCNBKWDRW-KWIZKVQNSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5Na2O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16178-48-6
Record name Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Adenosine 5'-(trihydrogen diphosphate), disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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